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Compound of Interest

Compound Name: GSK189254A

Cat. No.: B8055835

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and selectivity profile
of GSK189254A, a potent and selective histamine H3 receptor antagonist and inverse agonist.
The data presented herein is primarily derived from the seminal work of Medhurst et al. (2007)
in the Journal of Pharmacology and Experimental Therapeutics.

Executive Summary

GSK189254A, also known as 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-
methyl-3-pyridinecarboxamide, is a high-affinity antagonist of the human and rat histamine H3
receptors.[1][2] It demonstrates exceptional selectivity for the H3 receptor subtype, with over
10,000-fold greater affinity for this target compared to a wide range of other receptors, ion
channels, and enzymes.[1][2] Functionally, GSK189254A acts as a potent inverse agonist and
functional antagonist at the human H3 receptor.[1][2] This profile has positioned GSK189254A
as a valuable research tool and a potential therapeutic agent for cognitive disorders, including
Alzheimer's disease.[1][2]

Binding Affinity Profile

GSK189254A exhibits sub-nanomolar affinity for the human histamine H3 receptor and high
affinity for the rat ortholog. The binding affinity has been consistently demonstrated across
various assay formats, including radioligand binding studies with both recombinant and native
receptors.
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Table 1: GSK189254A Binding Affinity for Histamine H3 Receptors

Species/Re .
Lo pKi (mean * .
ceptor Assay Type Radioligand SEM) Ki (nM) Reference
Source
Human
: - [3H]R-0-

(recombinant, Radioligand ) ]

o methylhistami  9.59 - 9.90 0.13-0.26 [11[2]
HEK293 Binding

ne
cells)
Human
(recombinant,  Radioligand [BH]GSK1892 02 ]
HEK293 Binding 54 '
cells)
o [3H]R-0-

Rat (cerebral Radioligand ) ]

o methylhistami  8.51 - 9.17 0.68 - 3.09 [1112]
cortex) Binding

ne

Rat (cerebral Saturation [BH]GSK1892

o Kd=2.4 [2]
cortex) Binding 54

Selectivity Profile

A key attribute of GSK189254A is its remarkable selectivity for the histamine H3 receptor.

Comprehensive screening against a panel of over 70 other targets, including other histamine

receptor subtypes, G-protein coupled receptors (GPCRS), ion channels, transporters, and

enzymes, revealed minimal off-target activity. GSK189254A demonstrated a greater than

10,000-fold selectivity for the human H3 receptor over all other targets tested.[1][2]

Table 2: Selectivity Profile of GSK189254A
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Target Class

Representative Targets
Tested

Result (pKi or % Inhibition
@ 1pM)

Histamine Receptors H1, H2, H4 pKi<5
] alA, alB, alD, a2A, a2B, )

Adrenergic Receptors pKi< 6
a2C, B1, B2

Dopamine Receptors D1, D2, D3, D4, D5 pKi< 6
5-HT1A, 5-HT1B, 5-HT1D, 5-

Serotonin Receptors HT2A, 5-HT2C, 5-HT3, 5-HT4, pKi<6
5-HT6, 5-HT7

Muscarinic Receptors M1, M2, M3, M4, M5 pKi < 6

Opioid Receptors 0, K, M pKi< 6

Ca2+ (L, N, P/Q), Na+, K+

lon Channels < 50% inhibition @ 1uM
(hERG)
Dopamine, Norepinephrine, ]

Transporters ) pKi< 6
Serotonin

Enzymes MAO-A, MAO-B, PDE4 pKi< 6

Note: This table represents a selection of the targets tested. For a complete list, refer to

Medhurst et al., 2007.

Functional Activity

In addition to its high binding affinity, GSK189254A demonstrates potent functional activity at

the human H3 receptor, acting as both a functional antagonist and an inverse agonist.

Table 3: Functional Activity of GSK189254A at the Human H3 Receptor
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Assay Type Functional Readout Agonist

pA2 | pIC50 (mean)

Antagonism of

CAMP Accumulation agonist-induced

o ) R-a-methylhistamine 9.06
Assay inhibition of forskolin-
stimulated cAMP
o Inverse agonism
[35S]GTPyS Binding o
(inhibition of basal 8.20
Assay -
GTPyS binding)
Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o protein-coupled receptor. Its activation leads to the
inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. As an inverse
agonist, GSK189254A can suppress the constitutive activity of the H3 receptor, leading to an

increase in basal cCAMP levels.
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Caption: Histamine H3 Receptor Signaling Pathway and the Action of GSK189254A.
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Experimental Workflow: Radioligand Binding Assay

The binding affinity of GSK189254A is determined using a competitive radioligand binding
assay. This workflow outlines the key steps involved in such an experiment.

Preparation

e Pfrrirr’narsE'\f(ezrgg_rggeRsce"S Prepare Radioligand Prepare Serial Dilutions
9 (e.g., [3H]R-a-methylhistamine) of GSK189254A
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\Assay Iwcubatiy
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Radioligand, and GSK189254A

Separation & Detection
Y

Rapid Filtration
to separate bound from free radioligand

Y
Quantify Radioactivity
(Scintillation Counting)

Data Analysis
Y

Calculate IC50 and Ki values
using Cheng-Prusoff equation

Click to download full resolution via product page

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Detailed Experimental Protocols

The following protocols are summarized from the "Materials and Methods" section of Medhurst

et al., 2007.
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Radioligand Binding Assays

Membrane Preparation: Membranes were prepared from either HEK293 cells transiently
expressing the human H3 receptor or from rat cerebral cortex. Tissues or cells were
homogenized in ice-cold buffer (50 mM Tris-HCI, pH 7.4) and centrifuged. The resulting
pellet was washed and resuspended in assay buffer.

Assay Conditions: Binding assays were performed in a total volume of 500 ul containing
assay buffer (50 mM Tris-HCI, pH 7.4), cell membranes (25-50 ug of protein), radioligand
([3H]R-a-methylhistamine, ~1 nM), and various concentrations of GSK189254A.

Incubation: The reaction mixtures were incubated for 60 minutes at 25°C.

Termination and Filtration: The incubation was terminated by rapid filtration through
Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer.

Data Analysis: Radioactivity retained on the filters was quantified by liquid scintillation
counting. IC50 values were determined by nonlinear regression analysis, and Ki values were
calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Cell Culture: HEK293 cells stably expressing the human H3 receptor were cultured in
appropriate media.

Assay Conditions: Cells were pre-incubated with the phosphodiesterase inhibitor rolipram
(10 uM) for 20 minutes. GSK189254A was then added at various concentrations and
incubated for a further 10 minutes.

Stimulation and Lysis: Cells were stimulated with a combination of forskolin (1 uM) and the
H3 agonist R-a-methylhistamine (100 nM) for 15 minutes. The reaction was stopped, and the
cells were lysed.

cAMP Measurement: Intracellular cAMP levels were determined using a commercially
available cAMP binding protein assay Kit.

Data Analysis: pA2 values were calculated from the Schild regression of the antagonist
concentration-response curves.
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[35S]GTPyYS Binding Assay

 Membrane Preparation: Membranes from HEK293 cells expressing the human H3 receptor
were prepared as described for the radioligand binding assays.

o Assay Conditions: Assays were conducted in a 96-well plate format in a final volume of 200
ul containing assay buffer (20 mM HEPES, 100 mM NacCl, 10 mM MgCl2, pH 7.4), GDP (10
uM), [35S]GTPyYS (~0.2 nM), and varying concentrations of GSK189254A.

 Incubation: The reaction was initiated by the addition of membranes (10 pg of protein) and
incubated for 30 minutes at 25°C.

o Termination and Filtration: The reaction was terminated by rapid filtration through Whatman
GF/B filters.

o Data Analysis: The amount of bound [35S]GTPyS was determined by scintillation counting.
pIC50 values for inverse agonism were calculated from the concentration-response curves.

Conclusion

GSK189254A is a highly potent and selective histamine H3 receptor antagonist with inverse
agonist properties. Its well-characterized binding affinity and exceptional selectivity profile make
it an invaluable tool for investigating the physiological and pathophysiological roles of the H3
receptor. The detailed methodologies provided in this guide offer a foundation for the replication
and extension of these key findings in the pursuit of novel therapeutics for cognitive and
neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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